Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry name for this compound follows established nomenclature principles for substituted oxadiazole derivatives. The compound features a 1,2,4-oxadiazole ring system with a methyl substituent at the 3-position and an ethylamine chain at the 5-position, with the amine further methylated. Based on structural analysis, the complete International Union of Pure and Applied Chemistry name would be N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride.
The oxadiazole ring system presents several isomeric possibilities that must be distinguished. The 1,2,4-oxadiazole isomer differs significantly from the 1,2,3-oxadiazole and 1,3,4-oxadiazole isomers in terms of nitrogen positioning and electronic properties. Related compounds in the literature demonstrate this structural diversity, such as 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride, which represents the 1,3,4-isomer with different substitution patterns. The 1,2,4-oxadiazole framework provides distinct reactivity patterns compared to its isomeric counterparts due to the arrangement of nitrogen atoms within the five-membered ring.
Stereochemical considerations become relevant due to the presence of the chiral center at the carbon bearing the amine group. The compound can exist as both R and S enantiomers, though specific optical rotation data is not available in current literature. Related compounds such as (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride have been documented, indicating the importance of stereochemical considerations in this class of compounds.
Molecular Formula and Stoichiometric Analysis
Based on structural analysis, this compound has the molecular formula C₆H₁₂ClN₃O. This formulation accounts for the 1,2,4-oxadiazole ring (C₃H₂N₂O), the methyl substituent on the ring (CH₃), the ethyl linkage (C₂H₄), the methylated amine group (NCH₃), and the hydrochloride salt (HCl). The molecular weight would be approximately 177.63 grams per mole.
Comparative analysis with documented related compounds provides validation for this molecular formula determination. For instance, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has the molecular formula C₅H₁₀ClN₃O with a molecular weight of 163.60 grams per mole. The addition of one methyl group to the amine nitrogen increases the molecular formula by CH₂ (14.02 mass units), consistent with the proposed structure.
The following table presents stoichiometric data for related oxadiazole compounds to provide comparative context:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Additional Substituents |
|---|---|---|---|
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | C₅H₉N₃O | 127.14 | None (free base) |
| 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | C₅H₁₀ClN₃O | 163.60 | Hydrochloride salt |
| 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate | C₅H₁₂ClN₃O₂ | 181.62 | Hydrate form |
| Target compound (predicted) | C₆H₁₂ClN₃O | 177.63 | N-methyl substituent |
Crystallographic Data and Hydrogen Bonding Patterns
While specific crystallographic data for this compound is not available in current literature, analysis of related oxadiazole compounds provides insight into expected structural parameters and hydrogen bonding patterns. Oxadiazole derivatives typically exhibit planar or near-planar ring systems with characteristic bond lengths and angles that reflect the aromatic character of the heterocycle.
The hydrochloride salt form introduces specific hydrogen bonding capabilities that influence crystal packing and stability. Related compounds demonstrate that the protonated amine group forms characteristic N-H⁺...Cl⁻ ionic interactions with the chloride anion. Additional hydrogen bonding may occur between the oxadiazole nitrogen atoms and protons from adjacent molecules, creating extended hydrogen bonding networks in the solid state.
Computational studies on similar oxadiazole structures suggest that the 1,2,4-oxadiazole ring maintains planarity with C-N bond lengths approximately 1.29-1.31 Angstroms for the ring system. The methyl substituent at the 3-position typically adopts an orientation that minimizes steric interactions while maintaining optimal electronic overlap with the aromatic system.
The crystal structure of related compounds, such as those described in patent literature, shows that oxadiazole derivatives can participate in π-π stacking interactions between aromatic rings. These intermolecular interactions contribute to the overall stability of the crystalline form and may influence physical properties such as melting point and solubility.
Comparative Analysis with Related Oxadiazole Derivatives
The structural features of this compound can be better understood through comparison with documented oxadiazole derivatives. The compound shares the core 1,2,4-oxadiazole ring system with numerous related structures, but differs in the specific substitution pattern and degree of N-methylation.
A closely related compound, methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride, represents a positional isomer where the ethylamine chain is attached to the 3-position rather than the 5-position of the oxadiazole ring. This isomer has the molecular formula C₅H₁₀ClN₃O and demonstrates different electronic properties due to the altered substitution pattern. The positional difference affects the electron distribution within the heterocycle and may result in distinct biological activities.
Another significant comparison can be made with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride, which features an isopropyl group instead of a methyl group at the 3-position. This structural modification increases the molecular weight to 191.659 grams per mole and introduces additional steric bulk that may influence binding interactions and pharmacological properties.
The following comparative analysis table illustrates key structural differences among related oxadiazole derivatives:
| Compound | Substitution Position | 3-Position Substituent | 5-Position Substituent | N-Methylation |
|---|---|---|---|---|
| Target compound | 3,5-disubstituted | Methyl | N-methylethylamine | Yes |
| 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine HCl | 3,5-disubstituted | Methyl | Ethylamine | No |
| Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine HCl | 3-substituted | N-methylethylamine | Hydrogen | Yes |
| 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine HCl | 3,5-disubstituted | Isopropyl | Ethylamine | No |
The presence of N-methylation in the target compound introduces important pharmacological considerations. N-methylated amines often exhibit altered pharmacokinetic properties compared to their unmethylated counterparts, including changes in metabolic stability and membrane permeability. Related research on N-methyl substituted oxadiazole compounds suggests that this modification can significantly impact biological activity profiles.
The electronic effects of substituents on the oxadiazole ring also merit consideration. The methyl group at the 3-position acts as an electron-donating substituent, which can influence the electron density distribution throughout the heterocyclic system. This electronic perturbation may affect the compound's interaction with biological targets and its chemical reactivity patterns.
Comparative analysis with pharmaceutical compounds containing oxadiazole moieties reveals that this heterocyclic system serves as a bioisostere for other aromatic rings and heterocycles. For example, navacaprant hydrochloride incorporates a 3-methyl-1,2,4-oxadiazol-5-yl group as part of a more complex quinoline-based structure. Such examples demonstrate the versatility of the oxadiazole scaffold in medicinal chemistry applications.
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(7-3)6-8-5(2)9-10-6;/h4,7H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZBRMPGQKRYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that contains a 1,2,4-oxadiazole moiety. Compounds with this moiety have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. They have also shown promising anticancer activity. .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property could potentially influence their interaction with biological targets.
Biochemical Analysis
Biochemical Properties
Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For example, studies have shown that higher doses of the compound can lead to toxic effects, such as liver damage and oxidative stress. It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules. These metabolic processes can lead to the formation of various metabolites, which can have different biological activities. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization can influence the compound’s interactions with other biomolecules and its overall biological activity.
Biological Activity
Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Chemical Formula : C₅H₁₀ClN₃O
- CAS Number : 1432680-05-1
- Molecular Weight : 163.61 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities, primarily through their interactions with specific enzymes and cellular pathways. Notably, they have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
HDAC Inhibition
Studies have shown that 1,2,4-oxadiazole derivatives can selectively inhibit HDAC6, a target of interest in oncology. For instance, difluoromethyl-1,3,4-oxadiazoles have demonstrated significant inhibitory activity against HDAC6 with IC₅₀ values in the submicromolar range . This inhibition leads to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells .
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Numerous studies highlight the anticancer potential of oxadiazole derivatives:
- Cytotoxicity : Compounds with the oxadiazole structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC₅₀ values as low as 15.63 µM against MCF-7 cells .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 15.63 | Apoptosis induction via p53 activation |
| 6a | A549 | 0.12–2.78 | HDAC inhibition leading to cell cycle arrest |
Antiparasitic and Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antiparasitic properties. Some studies report promising results against protozoan parasites and bacterial strains, indicating a broad-spectrum antimicrobial activity .
Case Study 1: HDAC Inhibition and Cancer Cell Apoptosis
A study focusing on a series of oxadiazole derivatives demonstrated that compounds with strong HDAC inhibitory activity led to significant apoptosis in MCF-7 cells. Flow cytometry assays revealed dose-dependent increases in apoptotic markers such as cleaved caspase-3 and PARP .
Case Study 2: Selective Inhibition of HDAC6
In another investigation into the selectivity of oxadiazole derivatives for HDAC6 over other isoforms (HDAC1–4), researchers found that certain compounds exhibited minimal activity against non-target isoforms while maintaining potent inhibition against HDAC6 . This selectivity is crucial for minimizing side effects in therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties often exhibit significant biological activity, including anticancer properties. Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride has been studied for its ability to inhibit cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | < 2.0 | |
| Similar Compound A | HT29 (human colon cancer) | 1.98 ± 1.22 |
These findings suggest that the oxadiazole moiety enhances cytotoxic activity against various cancer cell lines.
Agricultural Applications
This compound has also been explored for its potential use as a pesticide or herbicide. Its structure allows it to interact with biological systems in plants and pests.
Nematicidal Properties
The compound has demonstrated nematicidal activity by disrupting metabolic processes in nematodes. This is particularly relevant for agricultural applications where nematodes pose a significant threat to crop yields.
Material Science Applications
In material science, this compound can serve as a building block for synthesizing novel polymers and materials with enhanced properties.
Polymer Synthesis
The incorporation of oxadiazole units into polymer backbones can improve thermal stability and mechanical properties. This application is particularly beneficial in developing materials for electronics and coatings.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Antitumor Studies : A study published in the Journal of Medicinal Chemistry investigated various derivatives of oxadiazoles for their anticancer activities. The results indicated that modifications at the oxadiazole ring significantly influenced the biological activity against different cancer cell lines .
- Agricultural Research : Research conducted on the nematicidal effects of oxadiazole derivatives demonstrated their efficacy in controlling root-knot nematodes in tomato crops. The study concluded that these compounds could be viable alternatives to conventional pesticides .
- Material Development : The synthesis of polymers containing oxadiazole units was explored in a study focusing on enhancing the thermal properties of materials used in electronic devices. The findings showed improved thermal stability compared to traditional polymer systems .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methyl vs. Ethyl: Ethyl substituents (e.g., ) increase lipophilicity (XLogP3 0.4 vs. 0.7) and molecular weight compared to methyl groups. Chlorophenoxymethyl: Bulky aromatic substituents () significantly enhance lipophilicity (XLogP3 2.5) and complexity, likely improving target binding but reducing solubility .
Pharmacological Relevance:
- Anticancer Potential: Compounds like N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-(3-methylpyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine (73) () demonstrate structural similarities and are evaluated for kinase inhibition .
- Antiviral Activity : Oxadiazole derivatives with methoxyethyl groups () are reported to inhibit viral proteases due to enhanced solubility and target engagement .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of amidoxime intermediates with activated esters. For example, oxadiazole ring formation is achieved using reagents like oxalyl chloride or ethyl chloroformate under reflux conditions (e.g., 90°C in anhydrous THF). Yield optimization requires precise stoichiometric control of the amidoxime precursor and reaction time monitoring via TLC or LC-MS . Purification via recrystallization from ethyl acetate or methanol is recommended to achieve >95% purity .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of (500 MHz, CDOD) to confirm proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, oxadiazole ring protons at δ 8.1–8.3 ppm) and HRMS (ESI+) to verify molecular ion peaks (e.g., [M + H] at m/z 212.08 for CHClNO). Cross-check against calculated isotopic patterns to rule out impurities .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in airtight containers under inert gas (N) at −20°C. For experimental use, dissolve in anhydrous DMSO or methanol to prevent hydrolysis. Avoid prolonged exposure to light or temperatures >25°C .
Advanced Research Questions
Q. How does the 3-methyl-1,2,4-oxadiazole substituent influence the compound’s bioactivity in structure–activity relationship (SAR) studies?
- Methodological Answer : The electron-withdrawing nature of the oxadiazole ring enhances metabolic stability and receptor binding affinity. For example, in antiplasmodial studies, analogs with 3-methyl substitution showed 2.3-fold higher IC values compared to unsubstituted derivatives due to improved lipophilicity and membrane permeability . SAR analysis should include computational docking (e.g., AutoDock Vina) to map interactions with target enzymes like sphingosine kinase .
Q. What analytical strategies resolve contradictions in purity assessments between LC-MS and data?
- Methodological Answer : Discrepancies often arise from residual solvents or counterion variability. Use orthogonal methods:
- LC-MS (ESI+/-) with a C18 column (0.1% formic acid in water/acetonitrile gradient) to detect low-level impurities.
- Ion chromatography to quantify chloride counterion content (expected range: 18–22% w/w).
- DSC/TGA to confirm thermal stability and rule out hydrate formation .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
- Methodological Answer : Administer via intravenous (IV) and oral (PO) routes in rodent models (e.g., Sprague-Dawley rats). Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose. Quantify using UPLC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. Calculate pharmacokinetic parameters (e.g., , ) and compare to analogs to assess the impact of the methyl-oxadiazole moiety on absorption .
Q. What are the synthetic challenges in scaling up this compound while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution requires asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral stationary-phase HPLC (CSP-HPLC) with cellulose-based columns. Monitor enantiomeric excess (ee) via polarimetry or chiral GC. For large-scale batches, optimize crystallization conditions (e.g., ethanol/water mixtures) to achieve >99% ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
